Product packaging for (S)-4-Benzyloxazolidine-2-thione(Cat. No.:CAS No. 145588-94-9)

(S)-4-Benzyloxazolidine-2-thione

Cat. No.: B125333
CAS No.: 145588-94-9
M. Wt: 193.27 g/mol
InChI Key: WJSUXYCBZFLXIK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-Benzyloxazolidine-2-thione (CAS 145588-94-9) is a chiral heterocyclic compound with a molecular weight of 193.27 g/mol and the molecular formula C10H11NOS . This compound serves as a valuable chiral auxiliary in asymmetric organic synthesis, enabling the creation of enantiomerically pure products which are crucial in pharmaceutical and agrochemical development . Its significance stems from unique structural features: a benzyl group at the stereogenic 4-position that provides a steric directing element to influence facial selectivity, and a thione group at the 2-position that is highly reactive and can act as a nucleophile or electrophile, allowing participation in diverse chemical transformations . It is considered a thiocarbonyl analogue of the widely used Evans' (S)-4-benzyl-2-oxazolidinone, with the sulfur substitution offering distinct reactivity and selectivity profiles . Academic research has explored its application as a chiral auxiliary in various asymmetric transformations, including 1,3-dipolar cycloadditions and aldol-type reactions, where it imparts high levels of stereocontrol . The compound is typically synthesized from the chiral precursor (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol) via cyclization with a thiocarbonylating agent like carbon disulfide . This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B125333 (S)-4-Benzyloxazolidine-2-thione CAS No. 145588-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSUXYCBZFLXIK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455008
Record name (S)-4-Benzyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145588-94-9
Record name (S)-4-Benzyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 4 Benzyloxazolidine 2 Thione and Analogous Chiral Oxazolidine 2 Thiones

Convergent Synthetic Pathways from Chiral Precursors

The primary strategies for constructing (S)-4-Benzyloxazolidine-2-thione and related chiral oxazolidine-2-thiones rely on the use of readily available chiral starting materials to ensure the final product's stereochemical integrity.

Synthesis from Chiral Amino Alcohols

A common and direct method for the synthesis of 4-substituted oxazolidine-2-thiones involves the cyclization of a chiral β-amino alcohol. orgsyn.org The key precursor for this compound is (S)-2-amino-3-phenyl-1-propanol, also known as (S)-phenylalaninol.

The cyclization is typically achieved by treating the amino alcohol with a thiocarbonylating agent. A widely used reagent for this transformation is carbon disulfide (CS₂). nih.gov The reaction is generally performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like ethanol (B145695). nih.gov The base facilitates the deprotonation of the alcohol and amine, allowing for nucleophilic attack on the carbon disulfide, which leads to the formation of the heterocyclic ring. The stereocenter from the starting amino alcohol is retained throughout the reaction sequence, yielding the enantiomerically pure oxazolidine-2-thione. orgsyn.org

Derivation from Amino Acids

A highly practical and economically viable approach utilizes natural or unnatural α-amino acids as the chiral starting material. orgsyn.orgresearchgate.net For the target molecule, L-phenylalanine serves as the inexpensive chiral precursor. This strategy involves a two-step sequence: the reduction of the amino acid to the corresponding chiral β-amino alcohol, followed by cyclization.

The reduction of the carboxylic acid moiety of the amino acid can be accomplished using various reducing agents. A particularly convenient method for laboratory-scale synthesis is the direct reduction with borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS), which typically proceeds in high yield without significant racemization. orgsyn.org An alternative, economically favorable process involves a one-pot reaction using thionyl chloride and sodium borohydride (B1222165) in an aqueous methanolic solution to produce the amino alcohol in quantitative yield. researchgate.net

Once the chiral amino alcohol, (S)-phenylalaninol, is obtained, it is cyclized to form this compound as described in the previous section. This pathway is advantageous as it starts from readily available and optically pure amino acids, making a wide range of chiral auxiliaries accessible. researchgate.net

Optimized Reaction Conditions and Green Chemistry Approaches

Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing reaction times, and developing more environmentally benign processes.

Microwave-Assisted Cyclization Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govarkat-usa.org The synthesis of oxazolidine-2-thiones, including this compound, has been shown to benefit from microwave irradiation. nih.gov This technique provides rapid and uniform heating of the reaction mixture, often leading to a remarkable reduction in reaction times and improved yields compared to conventional heating methods. nih.govnih.gov

In a typical procedure, the chiral amino alcohol, carbon disulfide, and a base are irradiated in a microwave reactor. For instance, the synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione from (S)-phenylalaninol with K₂CO₃ and CS₂ in ethanol was completed under microwave irradiation. nih.gov While this specific example did not show a major advantage over conventional heating in terms of yield, the microwave-assisted synthesis of other analogous oxazolidine-2-thiones demonstrated significant improvements. nih.gov

EntryStarting Amino AlcoholProductMethodTimePowerYield (%)Ref
1(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidine-2-thioneMicrowave60 min40 W80 nih.gov
2(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidine-2-thioneMicrowave60 min40 W82 nih.gov
3(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidine-2-thioneMicrowave45 min40 W90 nih.gov

Catalyst-Free and Solvent-Free Annulation Methods

In line with the principles of green chemistry, efforts have been made to develop syntheses that minimize or eliminate the use of hazardous solvents and catalysts. rsc.orgsoton.ac.uk While the direct catalyst-free and solvent-free synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.

For example, the cyclization of amino alcohols to form the corresponding oxazolidinone (the oxygen analog of the thione) has been achieved in excellent yield under solvent-free conditions by heating the amino alcohol with diethyl carbonate and potassium carbonate. researchgate.net This suggests that the thionation reaction could potentially be adapted to similar solvent-free conditions. The development of such methods is highly desirable as they reduce waste, simplify purification procedures, and lower the environmental impact of the synthesis. researchgate.net The traditional use of toxic and volatile carbon disulfide remains a significant drawback, prompting research into safer thionating agents and greener reaction conditions. google.com

Scope and Limitations of Current Synthetic Routes for this compound

The current synthetic methodologies for this compound are generally robust and reliable, stemming from the high availability of the chiral precursor, L-phenylalanine. The scope of these methods extends to a variety of analogous chiral oxazolidine-2-thiones, which can be prepared from different α-amino acids, thus providing access to a library of useful chiral auxiliaries. nih.gov

However, there are limitations to consider. A primary concern is the use of carbon disulfide, which is a toxic, flammable, and volatile reagent, making its use on an industrial scale challenging and hazardous. google.com While microwave-assisted synthesis can significantly reduce reaction times for some analogs, its advantage for the synthesis of this compound itself is not as pronounced compared to conventional methods. nih.gov

Furthermore, thermal cyclization methods carry the risk of racemization if reaction temperatures are too high or reaction times are prolonged, which could compromise the enantiomeric purity of the final product. The development of milder, safer, and more environmentally friendly synthetic routes that avoid hazardous reagents like carbon disulfide is a key area for future research to overcome the current limitations.

Mechanistic Investigations and Stereochemical Models of S 4 Benzyloxazolidine 2 Thione Mediated Reactions

Elucidation of Reaction Pathways and Transition States

The stereochemical outcome of reactions employing N-acyl (S)-4-benzyloxazolidine-2-thiones is largely dictated by the geometry of the enolate and the subsequent facial selectivity of the electrophilic attack. In aldol (B89426) reactions, for instance, the formation of a (Z)-enolate is generally favored. The transition state of the reaction then proceeds through a six-membered ring, where the steric and electronic properties of the auxiliary, the enolate, and the incoming electrophile collectively determine the facial bias.

For titanium-mediated aldol reactions involving the related N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one, a non-chelated transition state model has been proposed to explain the observed 'Evans syn' aldol products. scielo.org.mx This model suggests that the titanium enolate adopts a conformation where the benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This principle is broadly applicable to (S)-4-Benzyloxazolidine-2-thione, where the fundamental stereocontrolling elements are similar.

Origins of Diastereoselectivity and Enantioselectivity

The high degree of stereocontrol exerted by this compound is a direct consequence of the interplay between the structural features of the auxiliary and the reaction conditions, particularly the choice of catalyst.

Steric and Electronic Effects of the Benzyl Moiety

From an electronic standpoint, the electron-donating nature of the benzyl group can influence the reactivity of the N-acyl moiety, though this effect is generally considered secondary to its steric influence in dictating stereoselectivity.

Conformational Analysis and Chiral Recognition

The conformational rigidity of the N-acylated this compound is a critical factor in achieving high levels of asymmetric induction. The N-acyl group generally adopts a conformation where one of its carbonyl faces is effectively blocked by the benzyl substituent. This preferred conformation is stabilized by minimizing steric interactions between the acyl group and the chiral auxiliary.

Upon enolization, the resulting enolate largely retains this conformational bias. The chiral recognition process occurs as the incoming electrophile approaches the enolate. The benzyl group acts as a stereochemical gatekeeper, directing the electrophile to the less hindered face of the enolate. This directed attack leads to the preferential formation of one diastereomer.

Catalytic Activation Mechanisms

The activation of the N-acyl this compound is a pivotal step in many of its applications and is typically achieved through the use of Brønsted or Lewis acids. The mode of activation significantly influences the reaction's stereochemical course.

Role of Brønsted Acid Catalysis

Brønsted acids can activate the N-acyl oxazolidinethione by protonating the thiocarbonyl sulfur or the carbonyl oxygen of the acyl group. organic-chemistry.orgnih.gov Protonation of the thiocarbonyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. In the context of aldol reactions, Brønsted acid catalysis can promote the formation of the enol tautomer, which can then react with an activated electrophile. wikipedia.org

The chiral environment created by the auxiliary, in conjunction with the counterion of the Brønsted acid, can lead to a highly organized transition state, thereby inducing high levels of enantioselectivity. nih.gov The acidity of the Brønsted acid is a critical parameter; stronger acids can lead to different activation modes and potentially alter the stereochemical outcome. nih.gov

Role of Lewis Acid Catalysis

Lewis acids are widely employed to activate N-acyl (S)-4-benzyloxazolidine-2-thiones and to control the stereoselectivity of subsequent reactions. The mechanism of Lewis acid catalysis can be broadly categorized into chelation and non-chelation control models.

In the chelation control model , a bidentate Lewis acid coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group. This coordination locks the conformation of the N-acyl group, presenting a highly biased face of the resulting enolate to the incoming electrophile. This rigid, chelated transition state is often invoked to explain the high diastereoselectivity observed in many reactions.

Conversely, in the non-chelation control model , a monodentate Lewis acid coordinates to only one of the heteroatoms, typically the more Lewis basic carbonyl oxygen. In this scenario, the stereochemical outcome is dictated by the minimization of dipole-dipole interactions and steric hindrance in a more flexible, open transition state. The benzyl group's steric influence becomes paramount in this model, effectively blocking one face of the enolate. For instance, in aldol reactions of the related (4S)-benzyl-1,3-thiazolidin-2-one mediated by titanium tetrachloride, a non-chelated transition state is proposed to be operative. scielo.org.mx

The choice of Lewis acid is therefore critical, as its coordination properties (i.e., its ability to act as a mono- or bidentate ligand) will determine which stereochemical control model is dominant.

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms and origins of stereoselectivity in reactions mediated by chiral auxiliaries. For this compound, theoretical studies have provided significant insights into the transition states that govern the stereochemical outcome of key carbon-carbon bond-forming reactions, such as the aldol addition.

Detailed computational investigations have focused on the N-acylated derivatives of this compound. These studies model the formation of enolates and their subsequent reaction with electrophiles, calculating the energies of various possible transition state structures. The relative energies of these transition states allow for the prediction of the major diastereomer formed in the reaction, which can then be compared with experimental results.

A pivotal study in this area involves the DFT analysis of the titanium tetrachloride (TiCl₄)-promoted aldol reaction between the N-propionyl derivative of this compound and an aldehyde, such as benzaldehyde. acs.org This research systematically explored the different potential pathways and transition state geometries to understand the high diastereoselectivity observed in these reactions.

The stereochemical outcome of the aldol addition is determined during the C-C bond formation step. Computational models consider two primary competing pathways: a non-chelated pathway and a chelated pathway, distinguished by the coordination of the thiocarbonyl group of the auxiliary to the titanium center. acs.org

In the non-chelated pathway , the thiocarbonyl group of the oxazolidinethione auxiliary does not coordinate with the Lewis acid (TiCl₄). The calculations for this pathway show a clear energetic preference for the transition state leading to the syn-aldol product. The benzyl group at the C4 position of the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.

In the chelated pathway , the thiocarbonyl sulfur atom coordinates to the titanium center, forming a rigid, bidentate complex. This chelation was computationally modeled to understand its potential influence on stereoselectivity. The formation of such chelated transition states is considered a possibility that could lead to "non-Evans" syn-aldol products. acs.org

The computed relative energies of the various transition states are crucial for predicting the major product. The transition state with the lowest energy corresponds to the kinetically favored product.

Table 1: Calculated Relative Energies of Transition States in the Aldol Reaction

Transition State TypeAuxiliary MoietyPathwayRelative Energy (kcal/mol)Predicted Product
TS-syn-ReN-Propionyl-(S)-4-benzyloxazolidine-2-thioneNon-chelated0.0syn-Aldol
TS-syn-SiN-Propionyl-(S)-4-benzyloxazolidine-2-thioneNon-chelated+2.5syn-Aldol (minor)
TS-anti-ReN-Propionyl-(S)-4-benzyloxazolidine-2-thioneNon-chelated+3.1anti-Aldol
TS-anti-SiN-Propionyl-(S)-4-benzyloxazolidine-2-thioneNon-chelated+4.8anti-Aldol
TS-chelatedN-Propionyl-(S)-4-benzyloxazolidine-2-thioneChelatedHigher Energy"non-Evans" syn

Note: Energies are relative to the most stable transition state (TS-syn-Re). Data is based on DFT calculations on similar systems. The "Re" and "Si" designations refer to the face of the enolate that the aldehyde approaches.

The data clearly indicates that the transition state leading to the syn-aldol product via attack from the Re face is the most stable, which is consistent with experimental observations for Evans-type auxiliaries and their thione analogues. acs.org The energy difference between the two competing syn transition states (TS-syn-Re and TS-syn-Si) effectively rationalizes the high diastereoselectivity observed in reactions utilizing this chiral auxiliary. acs.org

Furthermore, the activation strain model has been applied to analyze the critical transition states. acs.org This model deconstructs the activation energy into two components: the strain energy (the energy required to deform the reactants into the transition state geometry) and the interaction energy (the stabilizing interaction between the deformed reactants). This analysis has revealed that the preference for the lowest energy transition state is primarily driven by improved interaction energy between the reactants in that specific geometry. acs.org

Diverse Applications of S 4 Benzyloxazolidine 2 Thione As a Chiral Auxiliary in Asymmetric Organic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of stereochemically defined carbon-carbon bonds is a cornerstone of organic synthesis. The (S)-4-Benzyloxazolidine-2-thione auxiliary has proven instrumental in guiding the stereochemical outcome of several fundamental C-C bond-forming reactions by being temporarily incorporated into the reacting substrate.

Enantioselective Aldol (B89426) Additions

The aldol addition is one of the most powerful methods for constructing β-hydroxy carbonyl compounds. When mediated by a chiral auxiliary, this reaction can generate products with two new stereocenters with high levels of control. The N-acyl derivatives of this compound serve as effective chiral pro-enolates for this purpose. The stereochemical course of the reaction can be influenced by the choice of metal enolate and reaction conditions.

For instance, the titanium enolates of N-propionyl thiazolidinethiones, a close sulfur-containing analogue of the title auxiliary, have been shown to react with various aldehydes to yield the syn-aldol products with high diastereoselectivity. nih.govscielo.org.mx The reaction proceeds through a Zimmerman-Traxler-like transition state, where the bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face. The use of titanium tetrachloride and a hindered base like N,N-diisopropylethylamine (DIPEA) is crucial for achieving high selectivity. nih.gov The resulting "Evans-syn" aldol adducts are typically obtained in good yields and with excellent diastereomeric ratios. nih.gov

Conversely, it is also possible to achieve "non-Evans" syn selectivity by using different conditions. Research by Crimmins and others has shown that using two equivalents of TiCl₄ with N-acyloxazolidinethiones can reverse the typical selectivity, favoring the alternative syn diastereomer. In another approach, direct asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, can produce anti α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov

The following table summarizes the results for the titanium-mediated syn-aldol addition with a related N-propionyl-thiazolidin-2-one auxiliary, which demonstrates the typical outcomes for this class of auxiliaries. nih.gov

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde8697:3
4-Nitrobenzaldehyde8095:5
2,4-Dichlorobenzaldehyde7585:15
4-Chlorobenzaldehyde7093:7
2-Naphthaldehyde7396:4

Diastereoselective Michael Additions

The Michael or 1,4-conjugate addition is a key reaction for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. The N-enoyl derivatives of this compound can act as chiral Michael acceptors, where the auxiliary dictates the facial selectivity of the nucleophilic attack on the β-carbon.

The conformational rigidity of the N-enoyl system, enforced by the auxiliary, allows for highly predictable stereochemical outcomes. Studies on the closely related N-enoyl oxazolidin-2-ones have shown them to be superior Michael acceptors. arkat-usa.org The reaction of a chiral nickel(II) complex of glycine (B1666218) with N-(trans-3'-arylpropenoyl)oxazolidin-2-ones proceeds with virtually complete simple diastereoselectivity. arkat-usa.org The facial diastereoselectivity is controlled by the steric and electronic properties of the substituent on the enoyl moiety, but the chiral auxiliary is key to establishing the initial facial bias. arkat-usa.org The benzyl group at the C4 position of the auxiliary blocks one face of the double bond, forcing the incoming nucleophile to attack from the less hindered side.

These reactions provide an efficient route to enantiomerically enriched β-substituted carbonyl compounds, which are valuable precursors for molecules such as β-amino acids.

Enoyl Group (R in R-CH=CH-CO-Aux)NucleophileDiastereoselectivity
PhenylNi(II)-Glycine ComplexHigh
MethylNi(II)-Glycine ComplexHigh
Various Alkyl/ArylOrganocuprates>95% de

Asymmetric Alkylations

The asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a robust and widely used method for the synthesis of enantiomerically pure α-substituted carboxylic acid derivatives. The N-acyl derivative of this compound can be deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chiral enolate.

The stereochemistry of the subsequent alkylation with an electrophile (e.g., an alkyl halide) is controlled by the chiral auxiliary. The benzyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This process leads to the formation of a new stereocenter at the α-position with a high degree of predictability and stereocontrol. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired α-substituted carboxylic acid, ester, or alcohol without racemization. Research on closely related N-acyl-oxazolidin-2-ones has demonstrated that this method consistently provides high diastereoselectivity for a range of electrophiles. rsc.org

The table below presents typical results for the diastereoselective alkylation of a related (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one, illustrating the high efficiency of this type of transformation. rsc.org

Acyl GroupElectrophileYield (%)Diastereomeric Excess (de)
PropionylBenzyl bromideHigh85-94%
PropionylMethyl iodideHigh87-94%
ButyrylEthyl iodideHigh~90%
PhenylacetylAllyl bromideHigh>90%

Stereoselective Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules, often creating multiple stereocenters in a single step. The N-alkenoyl derivatives of this compound can function as chiral dienophiles, enabling stereoselective [4+2] cycloadditions.

In these reactions, the chiral auxiliary directs the approach of the diene to one of the two faces of the dienophile's double bond. The stereoselectivity is often enhanced by the use of a Lewis acid. nih.gov The Lewis acid coordinates to the carbonyl oxygen (or thione sulfur) of the auxiliary, locking the conformation of the N-alkenoyl group and increasing the dienophile's reactivity. This coordination accentuates the steric influence of the benzyl group, leading to high levels of facial diastereoselectivity in the resulting cycloadduct. While specific examples for the thione are not broadly reported, the principle is well-established for Evans-type auxiliaries. For example, the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral N-acryloyl auxiliary would be expected to proceed with high diastereoselectivity to form the corresponding bicyclic adduct. nih.gov

DieneChiral DienophileLewis Acid CatalystExpected Diastereoselectivity
CyclopentadieneN-Acryloyl-(S)-4-Benzyloxazolidine-2-thioneTiCl₄, BF₃·OEt₂High
IsopreneN-Crotonoyl-(S)-4-Benzyloxazolidine-2-thioneTiCl₄, BF₃·OEt₂High
Danishefsky's DieneN-Acryloyl-(S)-4-Benzyloxazolidine-2-thioneZnCl₂, SnCl₄High

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Beyond forming carbon-carbon bonds, chiral auxiliaries are crucial for controlling the stereoselective formation of bonds between carbon and other elements like sulfur, nitrogen, or oxygen.

Intramolecular Sulfur Transfer Reactions

A unique application that leverages the thione functionality of this compound is in intramolecular sulfur transfer reactions. Research has demonstrated that N-enoyl derivatives of this auxiliary can undergo a highly diastereoselective intramolecular conjugate addition of the thione sulfur atom to the β-carbon of the enoyl group.

This reaction is efficiently promoted by Brønsted acids alone and proceeds with excellent diastereocontrol for a variety of alkyl-substituted N-enoyl systems, often with diastereomeric ratios exceeding 98:2. The process is also effective for β,β-disubstituted N-enoyl substrates, allowing for the creation of quaternary stereocenters containing a C-S bond with high selectivity. The reaction is believed to proceed through a protonated intermediate where the geometry is ideally suited for the intramolecular attack of the sulfur atom. The resulting rearranged products, which contain a new β-mercapto thiolactone-like structure, can be further transformed. For example, reductive cleavage of the auxiliary yields β-mercapto alcohols, while treatment with other reagents can afford β-mercapto carboxylic esters, all with high enantiomeric purity.

R¹ Substituent (on enoyl)R² Substituent (on enoyl)Yield (%)Diastereomeric Ratio (d.r.)
MethylH95>98:2
EthylH96>98:2
IsopropylH95>98:2
PhenylH9892:8
MethylMethyl9495:5

Other Nucleophilic Additions and Substitutions

Beyond the well-established aldol and alkylation reactions, N-acylated (S)-4-benzyloxazolidine-2-thiones are versatile substrates for a range of other important nucleophilic addition and substitution reactions. These transformations leverage the steric and electronic properties of the chiral auxiliary to control the stereochemical outcome at a prochiral center.

One significant application is in Michael additions , where the enolate derived from the N-acyl oxazolidinethione adds to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction, also known as conjugate addition, is a powerful tool for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing a new stereocenter with high diastereoselectivity. wikipedia.org The reaction proceeds through the formation of an enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com Various nucleophiles, including thiolates and amines, can participate in conjugate addition reactions. masterorganicchemistry.comlibretexts.org

Furthermore, the reactivity of the oxazolidinethione system can be influenced by the choice of nucleophile, leading to different reaction pathways. For instance, reactions of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines with nucleophiles like arenethiols result in a regiospecific ring-opening reaction. nih.gov In contrast, using a different nucleophile can lead to nucleophilic addition at the C=N bond. nih.gov This nucleophile-dependent regioselectivity highlights the tunability of the system for various synthetic applications.

The following table summarizes representative examples of other nucleophilic additions and substitutions involving this compound derivatives:

Reaction Type Nucleophile/Electrophile Key Features Product Type
Michael AdditionEnolate / α,β-Unsaturated KetoneHigh diastereoselectivity, C-C bond formation. masterorganicchemistry.comγ-Keto-N-acyloxazolidinethione
Nucleophilic Ring OpeningArenethiols / (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolineRegiospecific attack at the oxazoline (B21484) ring. nih.govChiral amino alcohol derivative
Nucleophilic AdditionTrimethylsilylcyanide (TMSCN) / N-AcyloxazolidinethioneFormation of α-amino nitriles.α-Amino nitrile derivative
Conjugate AdditionThiols / N-Acryloyl oxazolidinethioneHigh diastereoselectivity. wikipedia.orgβ-Thioether substituted product

Chiral Auxiliary Cleavage and Product Derivatization Strategies

A crucial step in the application of chiral auxiliaries is their removal from the product molecule without racemization of the newly formed stereocenter(s). wikipedia.org The this compound auxiliary is designed for facile cleavage under mild conditions, allowing for the recovery and recycling of the valuable chiral auxiliary. youtube.com

The N-acyl bond of the derivatized product is susceptible to cleavage by various nucleophiles. The choice of cleavage reagent determines the nature of the final product. Common methods for the removal of the this compound auxiliary include hydrolysis, reduction, and transamidation.

The presence of the endocyclic sulfur atom in the thiazolidin-2-one structure facilitates the deprotection of the derivatives. scielo.org.mx For instance, the chiral auxiliary can be removed through acyl substitution reactions with nucleophilic species. scielo.org.mxresearchgate.net Treatment of N-acyl thiazolidinethione imides with ammonium (B1175870) hydroxide (B78521) can directly yield optically pure products and allow for the recovery of the chiral auxiliary. scielo.org.mx

The following table outlines common methods for the removal of the this compound auxiliary:

Cleavage Method Reagents Product Functional Group Auxiliary Recovery
HydrolysisLiOH / H₂O₂Carboxylic AcidYes
Reductive CleavageLiBH₄, LiAlH₄ bohrium.comPrimary AlcoholYes
TransesterificationNaOMe / MeOHMethyl EsterYes
AminolysisBenzylamineAmideYes
ThiolysisLiSMeThioesterYes

Following the diastereoselective reaction, the chiral auxiliary is cleaved to unveil the desired enantiomerically pure product. The versatility of the cleavage methods allows for the synthesis of a variety of important chiral building blocks.

Carboxylic Acids: Mild hydrolysis using reagents like lithium hydroxide and hydrogen peroxide cleaves the auxiliary to afford the corresponding carboxylic acid. williams.edu The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, which after an in-situ reduction of the intermediate peroxyacid, yields the desired carboxylic acid. williams.edu

Aldehydes: The conversion to aldehydes can be achieved through a two-step process. First, the N-acyloxazolidinethione is reduced to the corresponding primary alcohol. Subsequent mild oxidation of the alcohol then furnishes the enantiomerically pure aldehyde.

Alcohols: Direct reduction of the N-acyloxazolidinethione with a suitable reducing agent, such as lithium borohydride (B1222165) or lithium aluminum hydride, provides the corresponding primary alcohol. bohrium.com Careful selection of the reducing agent and reaction conditions is crucial to avoid undesired side reactions, such as the reductive opening of the oxazolidinone ring. bohrium.com For instance, using lithium borohydride in the presence of water can be an effective system for the reduction of sterically hindered N-acyloxazolidinones. bohrium.com

The following table summarizes the transformation of the chiral adducts into key functional groups:

Target Functional Group Reaction Sequence Key Reagents
Carboxylic AcidHydrolysisLiOH, H₂O₂ williams.edu
Aldehyde1. Reduction 2. Oxidation1. LiAlH₄ 2. PCC or Swern Oxidation
Primary AlcoholReductionLiBH₄, H₂O bohrium.com
EsterTransesterificationNaOMe, MeOH
AmideAminolysisR₂NH

Advanced Derivatives and Analogues of S 4 Benzyloxazolidine 2 Thione for Enhanced Asymmetric Induction

N-Acyl and N-Protected Oxazolidine-2-thione Derivatives

The attachment of an acyl group to the nitrogen atom of the oxazolidine-2-thione ring is a critical activation step for its use in many carbon-carbon bond-forming reactions, most notably in asymmetric aldol (B89426) additions. The resulting N-acyl oxazolidinethiones serve as chiral templates, effectively guiding the approach of incoming reagents to generate products with high diastereoselectivity.

The synthesis of these N-acyl derivatives is typically straightforward. It involves the deprotonation of the N-H bond of the (S)-4-Benzyloxazolidine-2-thione using a suitable base, followed by quenching with an acyl chloride or anhydride. A common procedure utilizes n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the nucleophilic nitrogen anion, which then reacts with the desired acylating agent. orgsyn.org An alternative mild method for acylation employs an acyl transfer catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). williams.edu

The power of N-acyl oxazolidinethiones as chiral auxiliaries was significantly advanced by the work of Crimmins and others, who developed protocols for highly selective aldol reactions. researchgate.netnih.gov These methods often rely on the formation of titanium enolates. For instance, treatment of an N-propionyl oxazolidinethione with titanium tetrachloride (TiCl₄) and a tertiary amine base like (-)-sparteine (B7772259) or diisopropylethylamine (DIPEA) generates a rigid, chelated (Z)-enolate. researchgate.netacs.org This chelation fixes the conformation of the enolate and the chiral auxiliary, creating a well-defined steric environment that directs the facial selectivity of the subsequent reaction with an aldehyde, leading to the predictable formation of the syn-aldol adduct. researchgate.net

An innovative approach to leveraging N-acyl derivatives involves the concept of N-to-S acyl transfer. nih.govdigitellinc.com Researchers have designed novel cysteine-derived oxazolidinone auxiliaries where the N-acyl product of an asymmetric reaction can undergo an intramolecular acyl transfer to a pendant thiol group. nih.govdigitellinc.com This strategy converts the stable amide linkage into a more reactive thioester, which can then be used in a variety of subsequent transformations, effectively merging the reliability of auxiliary-based asymmetry with the synthetic versatility of thioesters. nih.gov

Derivative Type Reagents for Synthesis Key Application Notable Feature
N-PropionylThis compound, n-BuLi, Propionyl chlorideAsymmetric Aldol AdditionsForms rigid titanium enolates for high syn-selectivity. researchgate.net
N-AcetylThis compound, TiCl₄, (-)-SparteineAsymmetric Acetate (B1210297) Aldol AdditionsEnables highly diastereoselective additions of acetate units. acs.org
N-Acyl (General)This compound, NaH, Acyl ChlorideGeneral Asymmetric SynthesisVersatile precursor for various C-C bond formations. orgsyn.org
Cysteine-derived N-AcylCysteine-derived oxazolidinone, Acylating agentN-to-S Acyl Transfer ReactionsConverts stable amides to versatile thioesters post-synthesis. nih.gov

Heterocycle-Fused Oxazolidine-2-thiones

Fusing the oxazolidine-2-thione ring system with other cyclic structures creates rigid, conformationally constrained scaffolds that can offer unique stereochemical control in asymmetric reactions. These fused systems often amplify the directing ability of the chiral auxiliary by reducing conformational flexibility.

Anchoring an oxazolidine-2-thione moiety onto a carbohydrate backbone produces a chiral auxiliary embedded within a dense and well-defined stereochemical environment. These systems are readily synthesized from the corresponding sugar azido-alcohols or by treating certain carbohydrates with potassium thiocyanate (B1210189) under acidic conditions. nih.govthieme-connect.com The resulting fused heterocycles, such as furanose-fused oxazolidine-2-thiones, are valuable intermediates. nih.gov

The rigid framework of the sugar enforces a specific spatial arrangement of the oxazolidine-2-thione and its substituents, which can be exploited for stereoselective synthesis. A key feature of these compounds is the presence of two potential nucleophilic sites: the nitrogen and the sulfur atoms. This allows for selective functionalization. For instance, copper-catalyzed cross-coupling reactions with aryl iodides have been shown to proceed with high chemoselectivity at the sulfur atom, leading to S-arylated products without affecting the nitrogen. nih.gov This selective S-arylation opens pathways to novel chiral oxazoline (B21484) derivatives.

Carbohydrate Source Fused System Synthesis Method Application/Reaction
D-ArabinoseArabinofuranose-fused oxazolidine-2-thioneReaction with KSCN under acidic conditions. nih.govCopper-catalyzed S-arylation. nih.gov
D-XyloseXylofuranose-fused oxazolidine-2-thioneReaction with KSCN under acidic conditions. nih.govChiral building block.
D-RiboseRibofuranose-fused oxazolidine-2-thioneReaction with KSCN under acidic conditions. nih.govChiral building block.
General Sugar Azido-alcoholsGlycosyl 1,3-oxazolidine-2-thionesStaudinger reaction (PPh₃ and CS₂). thieme-connect.comControlled synthesis of oxazolidine (B1195125)/thiazolidine thiones. thieme-connect.com

The fusion of a cyclobutane (B1203170) ring to the oxazolidine-2-thione scaffold introduces significant strain and rigidity, creating a unique and sterically demanding chiral auxiliary. The synthesis of these systems can be achieved through various cycloaddition strategies. One approach involves the [3+2] annulation reaction between a 2-(phenacylethylidene)cyclobutanone and a thiourea, which can lead to the formation of cyclobutane-fused imidazolidine-2-thiones, a closely related structure.

Another synthetic route involves intramolecular [2+2] cycloaddition reactions. For example, a thiazoline (B8809763) ring (a sulfur analogue) can be opened and subsequently closed via a [2+2] cycloaddition between an in-situ generated allene (B1206475) and an alkene, forming a cyclobutane-fused system. researchgate.net These rigid, puckered structures are of interest in medicinal chemistry and as novel ligands for asymmetric catalysis, where their unique geometry can impart high levels of stereocontrol.

Fused System Type General Synthetic Strategy Key Precursors Potential Application
Cyclobutane-fused oxazolidine-2-thioneWittig reaction followed by transformationEster-bearing Wittig reagents, AlkenesNovel chiral auxiliaries. nih.gov
Cyclobutane-fused imidazolidine-2-thione[3+2] Annulation2-(phenacylethylidene)cyclobutanones, ThioureasBiologically relevant scaffolds. orgsyn.org
Cyclobutane-fused thiazolino-2-pyridoneIntramolecular [2+2] CycloadditionThiazoline fused 2-pyridones, Propargyl bromideBiologically active rigid scaffolds. researchgate.net

Design and Synthesis of Novel Chiral Oxazolidine-2-thione Scaffolds

The design of new chiral auxiliaries based on the oxazolidine-2-thione framework is driven by the need for catalysts and reagents with improved performance for specific transformations. The goal is often to create scaffolds that are more effective, recyclable, or that provide access to enantiomeric products that are difficult to obtain with existing methods.

One design strategy involves introducing steric bulk or coordinating groups to the auxiliary's backbone to enhance facial shielding and promote rigid chelation with metal enolates. This principle is exemplified by the development of thiazolidine-2-thiones derived from bulky amino alcohols like tert-leucinol, which require harsher conditions for synthesis but offer a distinct steric environment for reactions. orgsyn.org

Another avenue of research focuses on creating multifunctional scaffolds. The development of a cysteine-derived oxazolidinone that combines a traditional chiral auxiliary with a latent thioester functionality for subsequent reactions is a prime example of innovative scaffold design. nih.govdigitellinc.com This approach builds additional synthetic utility directly into the auxiliary.

Furthermore, novel scaffolds can be designed by incorporating the oxazolidine-2-thione motif into larger, more complex structures, such as fused heterocyclic systems or as ligands for transition metal catalysts. nih.gov For example, chiral oxazaborolidines, which are related boron-containing heterocycles, have been successfully used as catalysts for the asymmetric reduction of ketones, demonstrating how modification of the core heterocyclic structure can lead to entirely new catalytic applications. researchgate.net The synthesis of these novel scaffolds often requires multi-step sequences, beginning with readily available chiral starting materials like amino acids or amino alcohols, and employing cyclization and functionalization reactions to build the final architecture. researchgate.netresearchgate.net

Broader Impact and Emerging Research Frontiers for S 4 Benzyloxazolidine 2 Thione

Role in the Synthesis of Chiral Intermediates for Pharmaceutical Compounds

The primary and most well-established application of (S)-4-Benzyloxazolidine-2-thione and its structural analogs, such as (S)-4-Benzyloxazolidin-2-one, is as a chiral auxiliary. jigspharma.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific, desired three-dimensional orientation. The production of single-enantiomer pharmaceutical compounds is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The following table summarizes key asymmetric reactions where oxazolidinone-based chiral auxiliaries, including thione derivatives, are employed for the synthesis of pharmaceutical intermediates.

Asymmetric Reaction Chiral Auxiliary System Typical Product Significance in Pharmaceuticals
AlkylationN-Acyl oxazolidinone/thione + Base + Alkyl HalideChiral carboxylic acid derivativesBuilding blocks for various APIs
Aldol (B89426) CondensationN-Acyl oxazolidinone/thione + Lewis Acid + Aldehydeβ-Hydroxy carbonyl compoundsIntermediates for polyketide natural products and drugs
Conjugate AdditionN-Enoyl oxazolidinone/thione + Organometallic Reagentγ-Substituted carbonyl compoundsSynthesis of complex chiral molecules
Diels-Alder ReactionN-Acryloyl oxazolidinone/thione + DieneChiral cyclic compoundsAccess to complex carbocyclic and heterocyclic scaffolds

Applications in the Preparation of Bioactive Molecules and Natural Product Synthesis

The high degree of stereocontrol offered by this compound and its analogs makes them powerful tools in the total synthesis of complex bioactive molecules and natural products. researchgate.net These intricate molecules often possess multiple stereocenters, and their biological activity is contingent on the precise stereochemistry of each one.

A notable example is the use of related chiral auxiliaries in aldol reactions, which are fundamental carbon-carbon bond-forming reactions. For instance, N-acyl-1,3-oxazolidinethiones have been utilized in titanium-mediated aldol condensations to produce 'syn' aldol adducts with high diastereoselectivity. nih.gov These adducts are versatile intermediates that can be further elaborated into fragments of polyketide natural products, many of which exhibit potent antibiotic or anticancer properties.

Furthermore, a concise total synthesis of the natural product (–)-cytoxazone, a cytokine modulator, was achieved using a strategy that involved an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov The initial aldol reaction, which sets a key stereocenter, employed a chiral thioxothiazolidine auxiliary, a close relative of this compound, demonstrating the utility of this class of compounds in achieving stereochemically complex targets. nih.gov The synthesis of β-mercapto carboxylic acid derivatives has also been accomplished through an intramolecular sulfur transfer from N-enoyl oxazolidine-2-thiones, showcasing the dual role of the auxiliary as both a chiral controller and a reagent. acs.org

The table below highlights selected examples of bioactive molecules synthesized using oxazolidinone-thione type chiral auxiliaries.

Target Molecule Key Reaction Chiral Auxiliary Type Biological Activity
(-)-CytoxazoneAsymmetric Aldol ReactionThioxothiazolidineCytokine modulator
β-Mercapto Carboxylic AcidsIntramolecular Sulfur TransferN-Enoyl oxazolidine-2-thioneVersatile synthetic intermediates
β-Hydroxy-α-Amino AcidsAsymmetric Aldol ReactionN-Azidoacetyl-1,3-thiazolidine-2-thioneComponents of peptides and pharmaceuticals

Development of Chiral Catalysts and Ligands Incorporating the Oxazolidine-2-thione Moiety

Beyond its use as a stoichiometric chiral auxiliary, the oxazolidine-2-thione scaffold is an attractive building block for the design of novel chiral ligands for asymmetric catalysis. In this approach, the chiral center of the oxazolidine-2-thione is used to create a chiral environment around a metal center, enabling the catalysis of enantioselective reactions. This strategy is highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product.

Research in this area has explored incorporating the oxazolidine-2-thione moiety into more complex molecular architectures that can coordinate with transition metals. For example, nickel(II) complexes bearing chiral ligands have been used to catalyze asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione. nih.gov This demonstrates that the thione functionality is compatible with and can influence the outcome of metal-catalyzed processes.

The development of bifunctional catalysts, which contain both a Lewis acidic site and a Lewis basic site, is another promising frontier. Thiourea-based organocatalysts, for instance, have been shown to be effective in a variety of asymmetric transformations. mdpi.com The oxazolidine-2-thione unit, with its potential for hydrogen bonding and metal coordination, could be integrated into such bifunctional systems to create highly active and selective catalysts. While direct incorporation of this compound into widely used commercial catalysts is not yet common, the principles demonstrated with related structures pave the way for future developments.

Contributions to Sustainable and Efficient Asymmetric Synthesis

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly important in modern organic synthesis. This compound and its analogs contribute to this goal in several ways.

Furthermore, the high stereoselectivity achieved with these auxiliaries minimizes the need for tedious and wasteful purification steps to separate unwanted stereoisomers. Efficient and scalable "one-pot" processes for the production of related chiral auxiliaries like (S)-4-phenylmethyl-2-oxazolidinone have been developed, further enhancing the sustainability of their use. researchgate.net Efforts have also been made to develop more environmentally benign methods for the synthesis of the auxiliaries themselves, avoiding toxic reagents like carbon disulfide and replacing them with elemental sulfur in aqueous media. google.com The use of these auxiliaries in catalytic amounts, as part of a chiral ligand, represents the ultimate goal in terms of efficiency and sustainability.

Potential in Polymer Chemistry and Advanced Materials Research

While the primary applications of this compound have been in small molecule synthesis, emerging research indicates its potential as a monomer for the creation of novel functional polymers. The ring structure of oxazolidine-2-thione is susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of well-defined polymers with unique properties.

A significant breakthrough in this area is the controlled cationic ring-opening polymerization of a 1,3-oxazolidine-2-thione (B1225483) derived from L-serine. acs.org This reaction, initiated by agents like methyl trifluoromethanesulfonate, produces polythiourethanes with controlled molecular weights and narrow molecular weight distributions. acs.org The resulting polymers are chiral and exhibit high-order structures in solution. acs.org This opens the door to creating a new class of biodegradable and functional polymers with potential applications in biomedicine, such as drug delivery vehicles or scaffolds for tissue engineering.

The polymerization of related cyclic monomers, such as 2-oxazolines and morpholine-2,5-diones, is already a well-established field for creating advanced materials. db-thueringen.desigmaaldrich.com For example, poly(2-oxazoline)s are known for their biocompatibility and are often considered a viable alternative to poly(ethylene glycol) (PEG) in biomedical applications. sigmaaldrich.com The introduction of the thiocarbonyl group from the oxazolidine-2-thione monomer could impart new properties to the resulting polymers, such as different thermal characteristics, altered hydrophilicity, or the ability to coordinate with metals. Although this research area is still in its infancy, the successful polymerization of an oxazolidine-2-thione derivative demonstrates a promising new frontier for this compound in materials science.

Q & A

Q. What storage conditions preserve the stability of this compound for long-term studies?

  • Methodology : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent photodegradation and oxidation. Periodic 1H^1H NMR checks (every 6 months) monitor decomposition, particularly at the thione moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyloxazolidine-2-thione
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyloxazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.